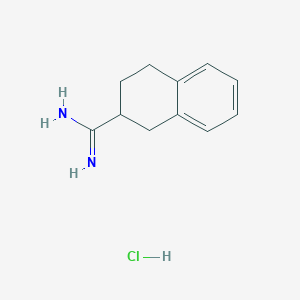![molecular formula C13H14N2O2 B2865766 N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]prop-2-enamide CAS No. 2411306-82-4](/img/structure/B2865766.png)
N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]prop-2-enamide is a compound that belongs to the class of isoquinolinone derivatives Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in drug discovery
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can be used to replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include other isoquinolinone derivatives, such as:
- 3,4-Dihydroisoquinolinone
- N-alkylated 3,4-dihydroisoquinolinones
- 4-Hydroxy-2-quinolones
Uniqueness
N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]prop-2-enamide is unique due to its specific structural features and the presence of the prop-2-enamide group. This structural uniqueness can confer distinct biological activities and chemical properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
N-[(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)14-7-9-8-15-13(17)11-6-4-3-5-10(9)11/h2-6,9H,1,7-8H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDCMMZXKLGIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CNC(=O)C2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[7-methyl-3-(2-methyl-2H-indazol-6-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2865683.png)
![N-(5-fluoro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2865685.png)
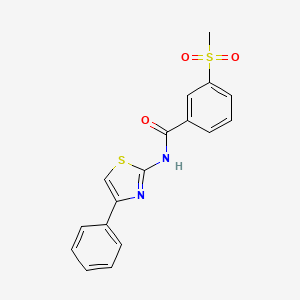
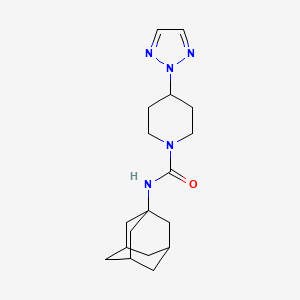
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2865688.png)
![ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2865689.png)
![5-{[4-(Dimethylamino)phenyl]methylene}-2-thioxo-1,3-diazolidin-4-one](/img/structure/B2865690.png)
![N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2865691.png)
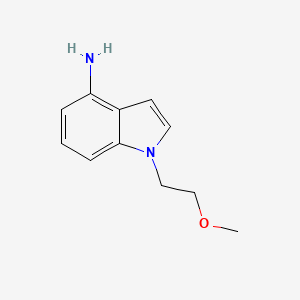
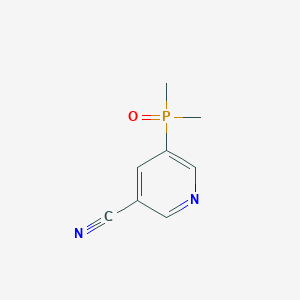
![4-ethyl-5-fluoro-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2865701.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2865703.png)

